molecular formula C13H15ClN2O B555655 D-Alanine beta-naphthylamide hydrochloride CAS No. 201984-32-9

D-Alanine beta-naphthylamide hydrochloride

Cat. No. B555655
M. Wt: 250.72 g/mol
InChI Key: WNLRRMRLNYQNOZ-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Alanine beta-naphthylamide hydrochloride is a biochemical used for proteomics research . It has a molecular formula of CH3CH(NH2)CONHC10H7·HCl . It is used as a substrate to treat Listeria in the hydrolysis test to compare methods for the identification of Listeria species .


Molecular Structure Analysis

The molecular structure of D-Alanine beta-naphthylamide hydrochloride is represented by the linear formula CH3CH(NH2)CONHC10H7·HCl . It has a molecular weight of 250.72 .


Physical And Chemical Properties Analysis

D-Alanine beta-naphthylamide hydrochloride is a powder form substance . It has a molecular weight of 250.72 . It’s soluble in ethanol . The melting point is 258-260°C (dec.) (lit.) .

Scientific Research Applications

Enzyme Inhibition

D-Alanine beta-naphthylamide hydrochloride has been explored for its role in inhibiting the alanine racemase enzyme, which is crucial for bacterial cell wall synthesis. This enzyme's inhibition is a target for developing antibacterial drugs due to the absence of alanine racemase homologs in humans, making it an excellent target for antibacterial therapy. Notable inhibitors include O-carbamyl-d-serine and d-cycloserine, though the latter's use is limited due to severe toxic effects, underscoring the need for safer alternatives (Azam & Jayaram, 2015).

Exercise Performance

Research has also delved into the supplementation of beta-alanine, a related compound, for enhancing muscle carnosine content and exercise performance. Beta-alanine supplementation has been shown to augment intramuscular carnosine levels, which play a critical role in skeletal muscle physiology, including improved exercise homeostasis and excitation-contraction coupling. This supplementation strategy is beneficial for sports applications and potential therapeutic applications (Blancquaert, Everaert, & Derave, 2015).

Safety And Hazards

D-Alanine beta-naphthylamide hydrochloride is suspected of causing cancer (Carcinogenicity Category 2, H351) . It’s recommended to use personal protective equipment as required and to obtain special instructions before use . In case of exposure or concern, it’s advised to get medical attention .

properties

IUPAC Name

(2R)-2-amino-N-naphthalen-2-ylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.ClH/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12;/h2-9H,14H2,1H3,(H,15,16);1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLRRMRLNYQNOZ-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Alanine beta-naphthylamide hydrochloride

CAS RN

201984-32-9
Record name 201984-32-9
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